molecular formula C15H18N4O3S2 B6422142 Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- CAS No. 898656-62-7

Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-

Cat. No.: B6422142
CAS No.: 898656-62-7
M. Wt: 366.5 g/mol
InChI Key: PFQVIEOOQNRPCW-UHFFFAOYSA-N
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Description

Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- is a complex organic compound with significant potential in medicinal chemistry. It is characterized by its unique structure, which includes a benzamide core, a cyclopropylamino group, and a thiadiazole ring. This compound has garnered interest due to its potential biological activities, including anticancer and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying biological activities .

Scientific Research Applications

Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its potential as an anticancer agent makes it a subject of study in cell biology and pharmacology.

    Medicine: The compound’s antioxidant properties are being explored for therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzamide, 4-[(cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- apart is its unique combination of functional groups, which confer a distinct set of biological activities. Its potential as an anticancer and antioxidant agent makes it a valuable compound for further research and development .

Properties

IUPAC Name

4-(cyclopropylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-9(2)14-17-18-15(23-14)16-13(20)10-3-7-12(8-4-10)24(21,22)19-11-5-6-11/h3-4,7-9,11,19H,5-6H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQVIEOOQNRPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701130443
Record name 4-[(Cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898656-62-7
Record name 4-[(Cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898656-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Cyclopropylamino)sulfonyl]-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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